

2,4-Dichloro-8-methoxyquinazoline physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dichloro-8-methoxyquinazoline
Cat. No.:	B045189

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dichloro-8-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dichloro-8-methoxyquinazoline**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its synthesis, reactivity, and potential biological significance, with a focus on its role as a versatile intermediate for the synthesis of novel bioactive molecules.

Core Physical and Chemical Properties

2,4-Dichloro-8-methoxyquinazoline is a solid organic compound. Its core properties are summarized in the table below.

Property	Value	Source
Molecular Formula	$C_9H_6Cl_2N_2O$	PubChem
Molecular Weight	229.06 g/mol	PubChem
CAS Number	61948-60-5	PubChem
Appearance	Off-white to light brown solid	Commercial Suppliers
Melting Point	157-159 °C	Commercial Suppliers
Density	1.450 g/cm ³	Commercial Suppliers
Solubility	Soluble in organic solvents such as ethyl acetate and hexane mixtures.	Inferred from purification protocols
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	Commercial Suppliers

Synthesis and Purification

The primary synthetic route to **2,4-Dichloro-8-methoxyquinazoline** involves the chlorination of 8-methoxy-2,4(1H,3H)-quinazolinedione.

Experimental Protocol: Synthesis

Materials:

- 8-methoxy-2,4(1H,3H)-quinazolinedione
- Phosphorus oxychloride ($POCl_3$)
- N,N-dimethylaniline (catalyst)
- Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate

Procedure:

- To a dry reaction flask, add 8-methoxy-2,4(1H,3H)-quinazolinedione.
- Add an excess of phosphorus oxychloride, followed by a catalytic amount of N,N-dimethylaniline.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.
- Cautiously add the residue to a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the remaining acid.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude **2,4-Dichloro-8-methoxyquinazoline** is typically purified by silica gel column chromatography.

Procedure:

- Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
- Load the dissolved sample onto the column.

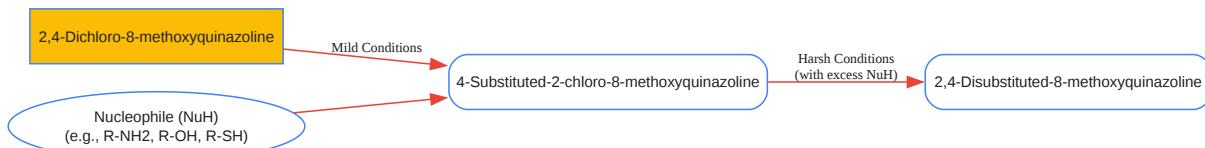
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).
- Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield purified **2,4-Dichloro-8-methoxyquinazoline**.

[Click to download full resolution via product page](#)

Synthetic workflow for **2,4-Dichloro-8-methoxyquinazoline**.

Chemical Reactivity

The chemical reactivity of **2,4-Dichloro-8-methoxyquinazoline** is characterized by the two chlorine substituents on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (S_NAr).


Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position. This regioselectivity is a key feature of the chemistry of 2,4-dichloroquinazolines. This allows for the selective introduction of a variety of substituents at the 4-position while leaving the 2-position available for subsequent modification under harsher reaction conditions.

Common nucleophiles used in reactions with 2,4-dichloroquinazolines include:

- Primary and secondary amines (aliphatic and aromatic)
- Hydrazines
- Alcohols

- Thiols

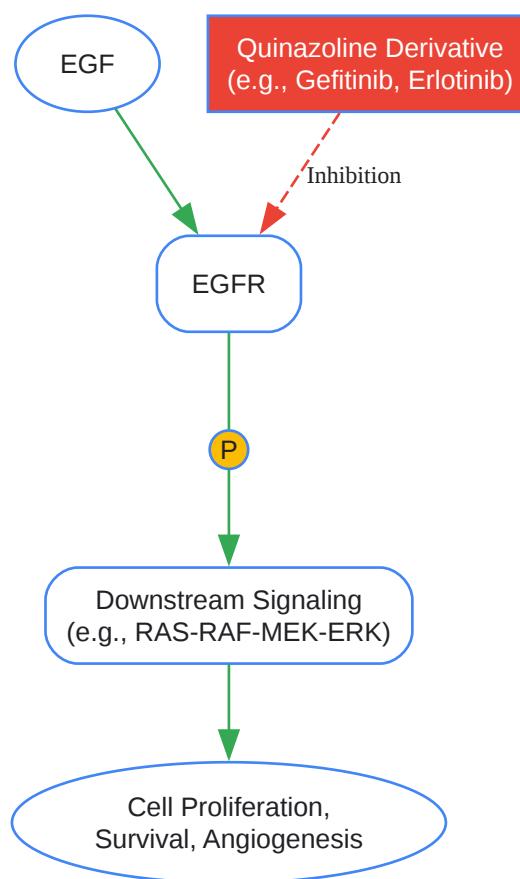
[Click to download full resolution via product page](#)

Regioselective nucleophilic substitution of **2,4-Dichloro-8-methoxyquinazoline**.

Spectroscopic Characterization

While specific spectroscopic data for **2,4-Dichloro-8-methoxyquinazoline** is not readily available in the public domain, characterization would typically involve the following techniques:

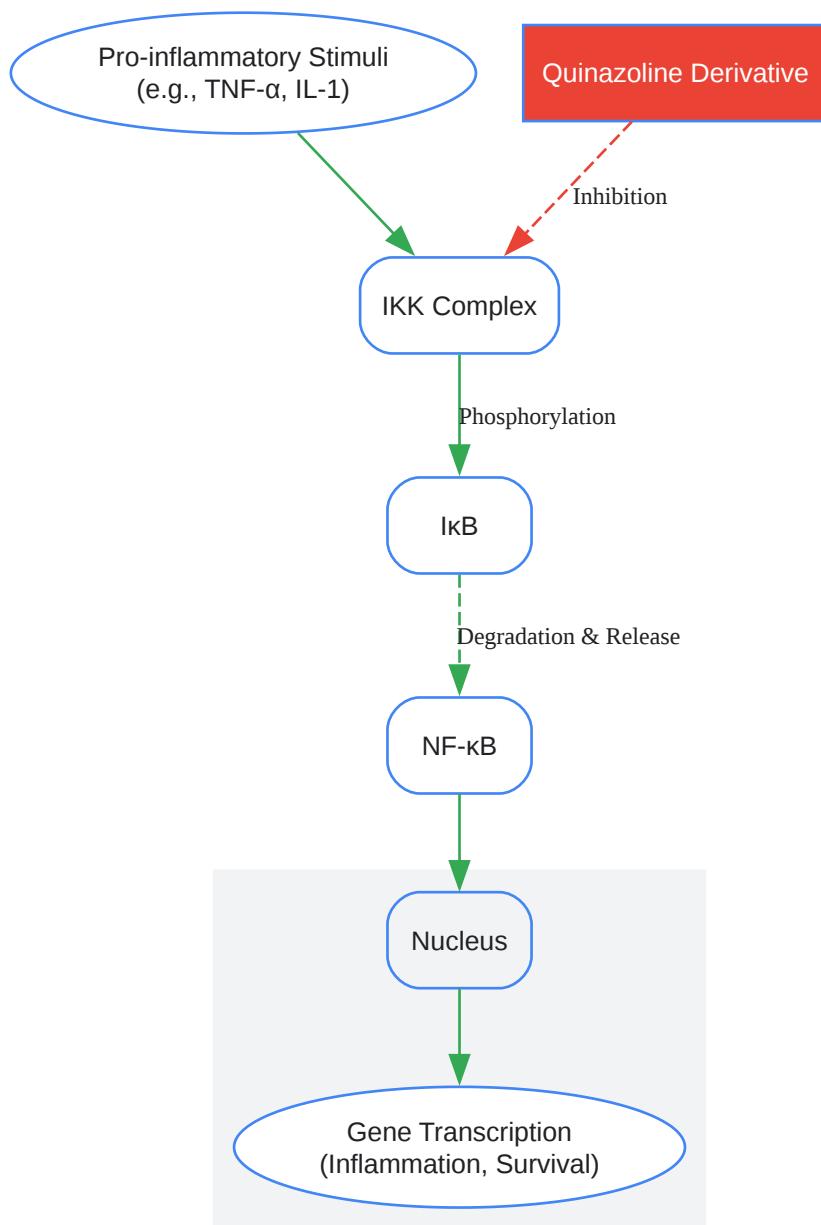
- ^1H NMR (Proton Nuclear Magnetic Resonance): Would show signals corresponding to the methoxy group protons (a singlet) and the aromatic protons on the benzene ring.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the carbon atoms in the molecule.
- Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
- Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the aromatic rings, C-Cl bonds, and the C-O-C ether linkage.


Biological Significance and Drug Development

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, making them important scaffolds in drug discovery.^[1] While **2,4-Dichloro-8-methoxyquinazoline** is primarily a synthetic intermediate, its derivatives have been investigated for various therapeutic applications.

Inhibition of Signaling Pathways

Many quinazoline-based compounds are known to be potent inhibitors of key signaling pathways implicated in cancer and inflammation.


- Epidermal Growth Factor Receptor (EGFR) Signaling: A significant number of clinically approved and investigational anti-cancer drugs are quinazoline derivatives that target the tyrosine kinase domain of EGFR.^[2] Inhibition of EGFR signaling can block cell proliferation and induce apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Inhibition of the EGFR signaling pathway by quinazoline derivatives.

- Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Aberrant NF-κB activation is associated with various inflammatory diseases and cancers. Certain quinazoline derivatives have been shown to inhibit NF-κB activation, suggesting their potential as anti-inflammatory and anti-cancer agents.^[3]

[Click to download full resolution via product page](#)

Inhibition of the NF-κB signaling pathway by quinazoline derivatives.

Safety Information

2,4-Dichloro-8-methoxyquinazoline is classified as harmful and an irritant. The following GHS hazard statements apply:

- H302: Harmful if swallowed

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,4-Dichloro-8-methoxyquinazoline is a valuable building block in synthetic and medicinal chemistry. Its well-defined reactivity, particularly the regioselective nucleophilic aromatic substitution at the 4-position, allows for the straightforward synthesis of a diverse range of substituted quinazoline derivatives. These derivatives, in turn, are promising candidates for the development of novel therapeutic agents targeting key signaling pathways in various diseases. Further research into the synthesis and biological evaluation of novel compounds derived from **2,4-Dichloro-8-methoxyquinazoline** is warranted to explore its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [2,4-Dichloro-8-methoxyquinazoline physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045189#2-4-dichloro-8-methoxyquinazoline-physical-and-chemical-properties\]](https://www.benchchem.com/product/b045189#2-4-dichloro-8-methoxyquinazoline-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com